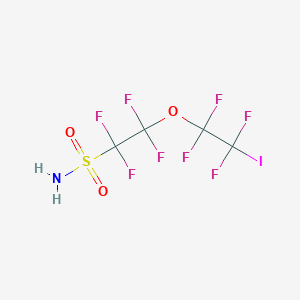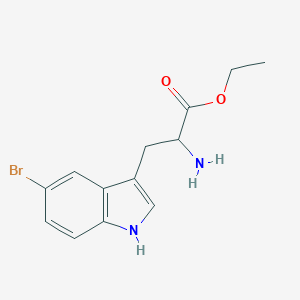
2-氟-4-甲基苯甲醛
描述
2-Fluoro-4-methylbenzaldehyde is a compound that belongs to the class of organic compounds known as fluorobenzaldehydes. These compounds contain a benzene ring substituted with both a fluorine atom and an aldehyde group. While the provided papers do not directly discuss 2-fluoro-4-methylbenzaldehyde, they provide insights into the properties and reactions of structurally related compounds, which can be used to infer some aspects of 2-fluoro-4-methylbenzaldehyde's behavior.
Synthesis Analysis
The synthesis of fluorobenzaldehydes can be achieved through various methods. One approach for synthesizing fluorobenzaldehydes involves the substitution of chlorobenzaldehydes with fluoride ions using a reagent system consisting of potassium fluoride, tetraphenylphosphonium halide, and 18-crown-6 or poly(ethylene glycol) dimethyl ether, as described for 4-fluorobenzaldehyde . This method could potentially be adapted for the synthesis of 2-fluoro-4-methylbenzaldehyde by starting with the appropriate chloro-derivative.
Molecular Structure Analysis
The molecular structure of fluorobenzaldehydes has been studied using various spectroscopic and computational techniques. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were investigated using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . These studies can provide valuable information about the preferred conformations and molecular geometries of related compounds, such as 2-fluoro-4-methylbenzaldehyde.
Chemical Reactions Analysis
Fluorobenzaldehydes can undergo a variety of chemical reactions. For example, o-fluorobenzaldehydes have been used in the synthesis of indazoles through condensation with hydrazine . Although this reaction specifically involves o-fluorobenzaldehydes, it suggests that 2-fluoro-4-methylbenzaldehyde may also participate in similar condensation reactions due to the presence of the reactive aldehyde group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzaldehydes can be influenced by the substituents on the benzene ring. Studies on compounds like 5-fluoro-2-methylbenzaldehyde have used FT-IR and FT-Raman spectroscopy, along with DFT calculations, to analyze vibrational modes and molecular properties . These analyses can shed light on the behavior of 2-fluoro-4-methylbenzaldehyde in various environments. Additionally, the presence of C-H...O hydrogen bonding in liquid 4-fluorobenzaldehyde has been confirmed by spectroscopic and theoretical methods, which could also be relevant for understanding the properties of 2-fluoro-4-methylbenzaldehyde .
科学研究应用
合成与催化
- 合成途径: 2-氟-4-甲基苯甲醛参与了乙醇升级过程中的自终止级联反应,形成甲基苯甲醛,这些是邻苯二酐和对苯二甲酸的前体。这些反应与Guerbet反应竞争,并导致生物乙醇选择性转化为增值化学品(Moteki, Rowley, & Flaherty, 2016)。
- 催化氧化: 在催化过程中,2-氟-4-甲基苯甲醛可以在室温下通过水溶性铜催化氧化苄醇而产生,突显了其在绿色化学和可持续合成方法中的作用(Wu et al., 2016)。
材料科学与吸附
- 微孔聚胺酰: 研究表明,4-甲基苯甲醛衍生物可用于合成微孔聚胺酰网络,这在二氧化碳吸附中有应用。这表明了2-氟-4-甲基苯甲醛在类似应用中的潜力(Li, Zhang, & Wang, 2016)。
光谱学与化学分析
- 振动光谱: 对类似于2-氟-4-甲基苯甲醛的化合物,如5-氟-2-甲基苯甲醛进行了详细的振动光谱分析。这包括研究分子几何构型、频率和分子静电势,这对于理解化学性质和潜在应用至关重要(Iyasamy, Varadharajan, & Sivagnanam, 2016)。
构象分析
- 分子构象: 对含氟苯甲醛,包括2-氟苯甲醛的构象分析已经进行,使用了镧系诱导位移(LIS)技术等技术。这项研究有助于理解这类化合物在不同溶剂中的分子结构和行为(Abraham et al., 1997)。
类似化合物的合成
- 合成途径: 各种研究集中在合成与2-氟-4-甲基苯甲醛密切相关的化合物,如甲基4-溴-2-甲氧基苯甲酸酯等。这些研究突显了含氟苯甲醛在有机合成中的多功能性和实用性(Chen, 2008)。
荧光研究
- 氢键诱导荧光: 进行了溶剂致色荧光团的研究,其中包括苯甲醛衍生物。这些化合物由于其荧光特性会随着其氢键环境的变化而改变,对于研究生物事件至关重要(Okada, Sugai, & Chiba, 2016)。
生物和医学应用
- 生物活性化合物的合成: 利用含氟苯甲醛合成紫杉醇A-4的氟化类似物表明了2-氟-4-甲基苯甲醛在抗癌药物制备中的潜力(Lawrence et al., 2003)。
安全和危害
2-Fluoro-4-methylbenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound .
作用机制
Target of Action
It’s known that benzylic compounds often undergo reactions at the benzylic position .
Mode of Action
The mode of action of 2-Fluoro-4-methylbenzaldehyde involves interactions at the benzylic position. These interactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action can vary depending on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
Reactions at the benzylic position can lead to various downstream effects, including the formation of new compounds .
属性
IUPAC Name |
2-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDRIMBGRZBWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380958 | |
| Record name | 2-Fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzaldehyde | |
CAS RN |
146137-80-6 | |
| Record name | 2-Fluoro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)



![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)


